3'-O-MOE-5MeU-2'-phosphoramidite
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Overview
Description
3’-O-MOE-5MeU-2’-phosphoramidite: is a purine nucleoside analog with broad antitumor activity. It is primarily used in the synthesis of RNA and oligonucleotides. This compound features 3’-O-methoxyethyl (MOE) protection, which enhances its compatibility and stability during RNA synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 3’-O-MOE-5MeU-2’-phosphoramidite involves the protection of the nucleoside with 3’-O-methoxyethyl groups. The process typically includes the following steps:
Protection of the 3’-hydroxyl group: The 3’-hydroxyl group of the nucleoside is protected using methoxyethyl groups.
Phosphitylation: The protected nucleoside undergoes phosphitylation to form the phosphoramidite.
Industrial Production Methods: : Industrial production of 3’-O-MOE-5MeU-2’-phosphoramidite follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: : 3’-O-MOE-5MeU-2’-phosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Substitution: It can participate in substitution reactions, particularly during oligonucleotide synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and water.
Substitution: The compound is used in the presence of activators like tetrazole during oligonucleotide synthesis.
Major Products
Oxidation: The major product is the corresponding phosphate.
Substitution: The major products are modified oligonucleotides with enhanced stability and binding affinity
Scientific Research Applications
3’-O-MOE-5MeU-2’-phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for various chemical studies.
Biology: Employed in the development of antisense oligonucleotides, siRNA, and aptamers.
Medicine: Utilized in the design of therapeutic oligonucleotides for treating genetic disorders and cancers.
Industry: Applied in the production of high-purity oligonucleotides for research and therapeutic purposes .
Mechanism of Action
The mechanism of action of 3’-O-MOE-5MeU-2’-phosphoramidite involves:
Inhibition of DNA Synthesis: The compound inhibits DNA synthesis by incorporating into the DNA strand, leading to chain termination.
Induction of Apoptosis: It induces apoptosis in cancer cells by disrupting DNA replication and repair mechanisms
Comparison with Similar Compounds
Similar Compounds
2’-O-MOE-5MeU-3’-phosphoramidite: Another phosphoramidite monomer used in oligonucleotide synthesis.
2’-MOE-5mC Phosphoramidite: Used for RNA synthesis with similar protective groups.
Uniqueness: : 3’-O-MOE-5MeU-2’-phosphoramidite is unique due to its specific 3’-O-methoxyethyl protection, which provides enhanced stability and compatibility during RNA synthesis. This makes it particularly valuable in the synthesis of therapeutic oligonucleotides .
Properties
Molecular Formula |
C43H55N4O10P |
---|---|
Molecular Weight |
818.9 g/mol |
IUPAC Name |
3-[[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C43H55N4O10P/c1-29(2)47(30(3)4)58(55-24-12-23-44)57-39-38(53-26-25-50-6)37(56-41(39)46-27-31(5)40(48)45-42(46)49)28-54-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-22,27,29-30,37-39,41H,12,24-26,28H2,1-8H3,(H,45,48,49)/t37-,38-,39-,41-,58?/m1/s1 |
InChI Key |
KEZSAZVVRSGBSV-KZQAAKLLSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCOC)OP(N(C(C)C)C(C)C)OCCC#N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCOC)OP(N(C(C)C)C(C)C)OCCC#N |
Origin of Product |
United States |
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